(1,2,3-thiadiazol-5-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiadiazol-5-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-3(8)6-2-1-5-7-9-2/h1H,(H3,4,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYZTGGAEAFKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593020 | |
| Record name | N-1,2,3-Thiadiazol-5-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89270-19-9 | |
| Record name | N-1,2,3-Thiadiazol-5-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of 1,2,3 Thiadiazol 5 Yl Urea Within Heterocyclic Chemistry and Bioactive Scaffolds
Significance of the 1,2,3-Thiadiazole (B1210528) Moiety in Bioactive Compounds
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal and agricultural chemistry, meaning it is a recurring structural feature in compounds with a wide range of biological activities. researchgate.net The presence of multiple heteroatoms imparts a unique electronic distribution and the capacity for diverse intermolecular interactions, including hydrogen bonding and coordination with metal ions. researchgate.net
Derivatives of 1,2,3-thiadiazole have been reported to exhibit a broad spectrum of biological effects, including herbicidal, insecticidal, antiviral, antitumor, antimicrobial, and plant growth-regulating properties. researchgate.net The thiadiazole ring can act as a bioisostere for other cyclic structures, and its metabolic stability can enhance the pharmacokinetic profile of a molecule.
The Urea (B33335) Functionality in Molecular Design
The urea group (-NH-CO-NH-) is a fundamental building block in the design of bioactive molecules. Its defining feature is its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows urea-containing compounds to form strong and specific interactions with biological targets such as enzymes and receptors.
The incorporation of a urea moiety can significantly influence a molecule's properties, including its solubility, membrane permeability, and metabolic stability. The rigid and planar nature of the urea bond can also serve as a scaffold to orient other functional groups in a specific spatial arrangement, which is crucial for high-affinity binding to a target protein.
Historical Development and Discovery of (1,2,3-Thiadiazol-5-yl)urea Derivatives
The most prominent and historically significant member of the this compound family is N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, commonly known as Thidiazuron (TDZ). nih.gov The journey of TDZ exemplifies the developmental trajectory of this class of compounds.
Initially synthesized by the German company Schering AG, TDZ was first registered in 1976 as a cotton defoliant under the name SN 49537. nih.gov Its ability to induce leaf abscission in cotton plants facilitated mechanical harvesting. wikipedia.org
A pivotal shift in the perception of TDZ occurred in the early 1980s when its potent cytokinin-like activity was discovered. cabidigitallibrary.orgsemanticscholar.org This finding revealed that TDZ could promote plant cell division and differentiation, often with greater efficacy than naturally occurring cytokinins. nih.gov This discovery opened up a new chapter for this compound derivatives, establishing them as powerful tools in plant tissue culture and biotechnology. researchgate.netresearchgate.net
Subsequent research focused on synthesizing and evaluating analogues of TDZ to understand the structure-activity relationships (SAR). Studies have explored modifications of the phenyl ring and the urea linkage to modulate the biological activity. For instance, fluorinated analogues of TDZ have been prepared and shown to have significant effects on fruit growth. acs.org
Overview of Research Directions for the this compound Scaffold
Current research on the this compound scaffold is multifaceted, extending beyond its established role as a plant growth regulator. Key areas of investigation include:
Development of Novel Bioactive Agents: Researchers are actively designing and synthesizing new derivatives with the aim of discovering compounds with novel or enhanced biological activities. This includes exploring their potential as anticancer, antifungal, and antibacterial agents. nih.govsioc-journal.cnnih.gov The synthesis of derivatives with different substituents on the thiadiazole and phenyl rings allows for the fine-tuning of their biological profiles. acs.orgfrontiersin.org
Elucidation of Mechanism of Action: A significant research effort is dedicated to understanding the molecular mechanisms by which this compound derivatives exert their biological effects. While the cytokinin-like activity of TDZ is well-documented, studies are exploring whether it and its analogues act through cytokinin-dependent or independent pathways. frontiersin.orgresearchgate.net For example, the compound 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU) has been shown to delay leaf senescence through a mechanism that appears to be distinct from that of traditional cytokinins. nih.gov
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are ongoing to correlate the structural features of this compound derivatives with their biological activity. These studies are crucial for the rational design of new compounds with improved potency and selectivity. For instance, the substitution pattern on the phenyl ring has been shown to significantly influence the cytokinin-like activity. acs.org
Agricultural Applications: Beyond its use as a defoliant and in tissue culture, research is exploring other agricultural applications for this scaffold. This includes investigating its potential to enhance stress tolerance in crops and to act as a protective agent against plant pathogens. nih.govnih.gov
Interactive Data Table: Biological Activities of Selected this compound Derivatives
| Compound Name | Structure | Key Biological Activity | Research Focus |
| Thidiazuron (TDZ) | N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea | Plant growth regulator (cytokinin-like), cotton defoliant | Mechanism of action, development of new agricultural applications |
| N-(2,3,5,6-tetrafluorophenyl)-N'-(1',2',3'-thiadiazol-5'-yl)urea | Fluorinated TDZ analogue | Promotes fruit growth | Structure-activity relationship studies for enhanced agricultural use |
| 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU) | TDZ analogue with a modified urea substituent | Anti-senescence agent, improves stress tolerance in plants | Elucidation of its cytokinin-independent mechanism of action |
Synthetic Methodologies for 1,2,3 Thiadiazol 5 Yl Urea and Its Derivatives
General Synthetic Routes to (1,2,3-Thiadiazol-5-yl)urea
General strategies for synthesizing the this compound backbone typically begin with 1,2,3-thiadiazol-5-ylamine, a versatile starting material.
A common and efficient method to prepare for the urea (B33335) linkage formation is the conversion of 1,2,3-thiadiazol-5-ylamine into the highly reactive 5-isocyanato-1,2,3-thiadiazole intermediate. google.com This transformation is typically accomplished using diphosgene in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction involves the dropwise addition of the amine solution to a solution of diphosgene at low temperatures, such as -10 °C. google.com After a period of stirring, the mixture is briefly warmed, and the solvent and any excess diphosgene are removed by evaporation, yielding the isocyanate product. google.com This isocyanate is a key synthon for producing a wide array of urea derivatives. researchgate.net
Once 5-isocyanato-1,2,3-thiadiazole is synthesized, it can readily react with a variety of primary or secondary amines to form the desired this compound derivatives. google.comresearchgate.net This reaction is a versatile method that allows for significant diversification of the final product by simply changing the amine component. researchgate.net The process generally involves mixing the isocyanate with the chosen amine in a solvent such as THF, often in the presence of a catalytic amount of a base like triethylamine (B128534). google.com Mild heating may be applied to drive the reaction to completion. google.com This approach is widely used to create a broad range of these derivatives for further study. researchgate.net
An alternative and more direct route involves the direct condensation of 1,2,3-thiadiazol-5-ylamine with a suitable isocyanate. This method bypasses the need to first synthesize and isolate the 5-isocyanato-1,2,3-thiadiazole intermediate. In this approach, the amino group of the thiadiazole ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea bond. The reaction is typically carried out in a solvent like butanone or tetrahydrofuran and is often facilitated by a catalytic amount of triethylamine. prepchem.comgoogle.com This method is particularly common for the synthesis of specific, well-known derivatives such as Thidiazuron. google.comguidechem.com
Targeted Derivatization Strategies
Building upon the general synthetic routes, targeted strategies are employed to synthesize specific analogues with desired phenyl or aliphatic substitutions, which can influence the compound's chemical properties.
The synthesis of N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, commonly known as Thidiazuron (TDZ), is a well-documented example of the direct condensation approach. google.comguidechem.com The process involves reacting 5-amino-1,2,3-thiadiazole directly with phenyl isocyanate. prepchem.comgoogle.com The reaction is typically performed in a solvent such as tetrahydrofuran or butanone, with a triethylamine catalyst. prepchem.comgoogle.com After allowing the reactants to stand, often overnight, the product crystallizes and can be isolated by filtration and recrystallization from a solvent like isopropanol. prepchem.com This method has been optimized to achieve high yields and purity, making it suitable for industrial production. google.com Variations of this method can be used to produce other N-aryl substituted derivatives by using different aryl isocyanates. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 5-amino-1,2,3-thiadiazole | Phenyl isocyanate | Tetrahydrofuran (THF) | Triethylamine | 76.7% | google.com |
| 5-amino-1,2,3-thiadiazole | Phenyl isocyanate | Butanone | Triethylamine | >92% | google.com |
| 5-amino-1,2,3-thiadiazole | Phenyl isocyanate | Not specified | Triethylamine | 31.21% (recrystallized) | guidechem.com |
The synthesis of derivatives with aliphatic side chains, such as 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (also known as ASES or MTU), typically utilizes the two-step method involving the isocyanate intermediate. google.com First, 5-isocyanato-1,2,3-thiadiazole is prepared from 1,2,3-thiadiazol-5-ylamine and diphosgene. google.com Subsequently, the isocyanate is reacted with the corresponding aliphatic amine, in this case, 2-methoxyethylamine. google.com This reaction is generally conducted in THF with a catalytic amount of triethylamine, sometimes under mild heat, to yield the final N-aliphatic urea derivative. google.com This modular approach allows for the synthesis of a wide variety of derivatives by simply substituting the amine reactant.
| Target Compound | Intermediate | Aliphatic Amine | General Method | Reference |
|---|---|---|---|---|
| 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea | 5-isocyanato-1,2,3-thiadiazole | 2-methoxyethylamine | Reaction of isocyanate with the corresponding amine. | google.com |
| 1-(2-Hydroxy-propyl)-3- prepchem.comgoogle.comguidechem.comthiadiazol-5-yl-urea | 5-isocyanato-1,2,3-thiadiazole | 1-Amino-propan-2-ol | Reaction of O-protected amine with isocyanate, followed by deprotection. | google.com |
Incorporation into Hybrid Molecular Structures
The this compound moiety serves as a versatile building block for the creation of more complex hybrid molecules, leveraging its unique electronic and structural characteristics. The synthetic strategies often involve the reaction of a (1,2,3-thiadiazol-5-yl)isocyanate intermediate with an amino-functionalized heterocycle.
Benzimidazole (B57391): Hybrid structures incorporating benzimidazole can be synthesized by reacting 2-aminobenzimidazole (B67599) with a pre-formed (1,2,3-thiadiazol-5-yl)isocyanate. The reaction typically proceeds in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM), often with gentle heating to drive the reaction to completion. The resulting N-(1H-benzo[d]imidazol-2-yl)-N'-(1,2,3-thiadiazol-5-yl)urea derivatives are of interest for their potential biological activities. The benzimidazole nucleus and its derivatives are known to play crucial roles in the structures and functions of a number of biologically important molecules arabjchem.orgresearchgate.net.
Indole (B1671886): The synthesis of indole-containing hybrids can be achieved by reacting an amino-functionalized indole, such as 5-aminoindole, with (1,2,3-thiadiazol-5-yl)isocyanate. Alternatively, a multi-step synthesis can be employed where an indole derivative is first functionalized with a linker that can then react to form the urea bridge with the thiadiazole component. Indole-based thiadiazole derivatives have been synthesized and characterized for various applications researchgate.net.
Furo[2,3-d]pyrimidine (B11772683): The synthesis of furo[2,3-d]pyrimidine hybrids has been reported through a multi-step approach. For instance, a furo[2,3-d]pyrimidine core can be functionalized with a linker containing a reactive group that is then used to form a bond with a thiadiazole-urea moiety. One reported method involves the nucleophilic aromatic substitution between a chloro-substituted furo[2,3-d]pyrimidine and a 1,3,4-thiadiazole-urea derivative imtm.cz. Although this example involves the 1,3,4-thiadiazole (B1197879) isomer, the synthetic principle can be adapted for 1,2,3-thiadiazole (B1210528) derivatives. A series of furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents nih.govresearchgate.net.
Thiosemicarbazones: Thiosemicarbazones can be incorporated into hybrid structures with this compound by reacting a thiosemicarbazide (B42300) with an aldehyde or ketone derivative of the thiadiazolylurea. The condensation reaction typically occurs under acidic or basic catalysis. These hybrid molecules are of interest due to the combined chemical features of the thiosemicarbazone and thiadiazole moieties. The synthesis of thiosemicarbazone derivatives is a common strategy for the preparation of various heterocyclic compounds conicet.gov.ar.
Analytical Techniques for Structural Confirmation
The structural elucidation of this compound and its derivatives is accomplished through a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural confirmation of these compounds.
¹H NMR: The proton NMR spectra provide information on the number and environment of hydrogen atoms. Key signals include the thiadiazole ring proton, the NH protons of the urea linkage, and the protons of the appended heterocyclic rings. The chemical shifts and coupling constants are diagnostic of the molecular structure.
¹³C NMR: The carbon NMR spectra reveal the carbon framework of the molecule. The chemical shifts of the carbonyl carbon in the urea moiety, the carbons of the thiadiazole ring, and the carbons of the hybrid partner are characteristic.
Interactive Data Table: Typical NMR Data for this compound Derivatives
| Hybrid Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Benzimidazole | Aromatic protons (7.0-8.5), NH protons (variable) | Aromatic carbons (110-150), C=O (150-160), Thiadiazole carbons (140-160) | arabjchem.orgresearchgate.netnih.gov |
| Furo[2,3-d]pyrimidine | Pyrimidine and furan (B31954) protons (7.0-9.0), NH protons (variable) | Heterocyclic carbons (100-160), C=O (150-160), Thiadiazole carbons (140-160) | imtm.cznih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands include:
N-H stretching vibrations of the urea group (typically in the range of 3200-3400 cm⁻¹).
C=O stretching vibration of the urea carbonyl group (around 1630-1680 cm⁻¹).
C=N and N-N stretching vibrations of the thiadiazole ring.
Aromatic C-H and C=C stretching vibrations from the heterocyclic rings.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in confirming their identity. Electrospray ionization (ESI) is a common technique used for these types of molecules. The mass spectra of thiosemicarbazone derivatives typically show the molecular ion peak corresponding to their respective molecular masses ulima.edu.pe. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways and differentiate between isomers nih.govmdpi.com.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the elemental composition.
Thin-Layer Chromatography (TLC): TLC is a crucial technique for monitoring the progress of reactions and assessing the purity of the synthesized compounds. By using an appropriate mobile phase, the starting materials, intermediates, and final products can be separated on a stationary phase (e.g., silica (B1680970) gel). The retention factor (Rf) values are used to identify the different components of the reaction mixture. For benzodiazepine (B76468) derivatives, various mobile phases have been used with silica gel GF254 as the stationary phase researchgate.net.
Interactive Data Table: Analytical Data for Structural Confirmation
| Technique | Observed Features | Reference |
| IR Spectroscopy | N-H stretch (3200-3400 cm⁻¹), C=O stretch (1630-1680 cm⁻¹) | conicet.gov.aracs.org |
| Mass Spectrometry | Molecular ion peak (M⁺ or [M+H]⁺), characteristic fragmentation patterns | ulima.edu.penih.govmdpi.com |
| Elemental Analysis | %C, %H, %N, %S values consistent with the calculated formula | imtm.cz |
| TLC | Single spot indicating purity, specific Rf value for a given solvent system | researchgate.net |
Mechanistic Investigations of Biological Actions
Mechanisms Underlying Plant Anti-senescence Activity
The anti-aging capabilities of (1,2,3-thiadiazol-5-yl)urea in plants are attributed to its ability to counteract oxidative stress and preserve the structural and functional integrity of chloroplasts. These actions collectively contribute to delaying the visible signs of aging, such as leaf yellowing, and maintaining metabolic activity.
Inhibition of Membrane Lipid Peroxidation
A primary factor in plant senescence is the degradation of cellular membranes, a process driven by lipid peroxidation. This compound mitigates this damage by enhancing the plant's native antioxidant defense system. Research has demonstrated that treatment with this compound can significantly boost the activity of key antioxidant enzymes.
In studies on cut spikes of Consolida ajacis, this compound was found to be highly effective in mitigating flower senescence. jksus.org This effect was associated with a proportional increase in the activity of superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), and catalase (CAT). jksus.org These enzymes work in concert to neutralize reactive oxygen species (ROS), which are major contributors to cellular damage. SOD converts the superoxide radical into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and APX. By enhancing these enzymatic activities, the compound helps to reduce the concentration of ROS, thereby preventing the oxidative stress that leads to membrane damage. jksus.org
Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Effect of Treatment | Observed Outcome | Plant Species |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased Activity | Enhanced scavenging of superoxide radicals | Consolida ajacis |
| Catalase (CAT) | Increased Activity | Increased detoxification of hydrogen peroxide | Consolida ajacis |
| Ascorbate Peroxidase (APX) | Increased Activity | Increased detoxification of hydrogen peroxide | Consolida ajacis |
| Lipoxygenase (LOX) | Reduced Activity | Decreased lipid peroxidation, improved membrane stability | Consolida ajacis |
Protection of Photosynthetic Apparatus
The photosynthetic apparatus, housed within the chloroplasts, is highly susceptible to senescence-induced degradation. This compound exerts a significant protective effect on this vital machinery, helping to maintain photosynthetic capacity and delay the characteristic yellowing of leaves that results from chlorophyll (B73375) breakdown.
There is more direct evidence for the protective effects of this compound and its derivatives on Photosystem II (PSII). PSII is particularly vulnerable to damage during senescence. Studies involving a series of cytokinin derivatives, including those structurally related to this compound, have demonstrated a clear influence on PSII in senescing Arabidopsis leaves. mdpi.com For the most active compounds, a correlation was observed between their anti-senescent effects and their ability to positively influence PSII. mdpi.com This includes the regulation of gene expression related to PSII components, thereby preventing the rapid degradation of the photosystem complex that typically occurs during leaf aging. mdpi.com
Cyclic electron flow (CEF) around Photosystem I is a critical photoprotective mechanism that helps to balance the ratio of ATP to NADPH production and generates a proton gradient across the thylakoid membrane, which is essential for triggering non-photochemical quenching under stress conditions. nih.govnih.govfrontiersin.org This process is recognized as being vital for protecting both PSI and PSII from light-induced damage. frontiersin.org However, the scientific literature reviewed does not provide direct evidence to suggest that this compound mediates its anti-senescence effects through the direct enhancement or modulation of this specific pathway. The regulation of CEF is understood to be controlled by the redox state of the chloroplasts and the presence of specific protein complexes, and a direct role for this compound in this process has not been documented. nih.gov
The effect of this compound on photosynthetic pigment content, namely chlorophylls (B1240455) and carotenoids, is context-dependent. In applications aimed at delaying senescence, particularly in detached plant parts like cut flowers and leaves, the compound is highly effective at preserving these pigments.
Studies on cut flowers such as Matthiola incana and Lupinus densiflorus have shown that this compound treatment results in a higher content of chlorophyll and carotenoids in leaves compared to untreated controls. mdpi.comresearchgate.netresearchgate.net It effectively retards the degradation of chlorophyll, thereby delaying the leaf yellowing that is a hallmark of senescence. researchgate.netfrontiersin.org Similarly, the application of this compound has been reported to increase the levels of carotenoids, which act as accessory pigments and antioxidants, protecting the photosynthetic apparatus from oxidative damage. researchgate.net
Conversely, in other applications, such as in vitro plant propagation, the effect can be different. A study on strawberry tissue culture reported that the application of this compound led to a reduction in chlorophyll and carotenoid content. nih.gov This highlights that the physiological effect of the compound can vary significantly depending on the plant system, its concentration, and the specific biological process being targeted, whether it is the delay of senescence in mature tissues or the induction of morphogenesis in tissue culture.
Reported Effects of this compound on Photosynthetic Pigment Content
| Plant/System | Effect on Chlorophyll | Effect on Carotenoids | Context |
|---|---|---|---|
| Matthiola incana (cut flower) | Content maintained/higher | Content maintained/higher | Anti-senescence |
| Lupinus densiflorus (cut flower) | Degradation delayed | Increased level | Anti-senescence |
| Alstroemeria (cut flower) | Degradation delayed | Not specified | Anti-senescence |
| Fragaria × ananassa (in vitro) | Reduced content | Reduced content | Shoot multiplication |
Modulation of Phytohormone Pathways
Derivatives of this compound, notably Thidiazuron (TDZ), are recognized for their potent cytokinin-like activity, influencing plant growth and development. cabidigitallibrary.orgnih.gov However, their mode of action is complex, involving both cytokinin-dependent and independent pathways.
While many of the physiological responses to this compound derivatives are attributed to their interaction with cytokinin signaling pathways, a growing body of evidence suggests the existence of cytokinin-independent mechanisms. For instance, the compound 1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea (B33335) (ASES), has demonstrated potent anti-senescence effects in wheat and Arabidopsis thaliana leaves, even surpassing the efficacy of known cytokinins. frontiersin.orgnih.gov Notably, ASES exhibits very low cytokinin activity in classical bioassays and does not negatively impact root development, a common side effect of cytokinins. frontiersin.orgnih.gov This suggests that its senescence-delaying properties are mediated through a mechanism distinct from that of traditional cytokinins. frontiersin.orgnih.gov
Furthermore, the cytokinin model does not fully account for the diverse physiological responses observed across different plant species upon treatment with Thidiazuron (TDZ). nih.gov In some instances, the effects of TDZ more closely resemble those of auxins, and it has been proposed to stimulate endogenous auxin metabolism. nih.gov The wide range of biological events triggered by TDZ, which is chemically distinct from auxins and cytokinins, points towards a complex mode of action that may involve modifications of endogenous plant growth regulators or other cellular processes. academicjournals.orgcore.ac.uk
Despite the evidence for cytokinin-independent actions, a primary mechanism of action for many this compound derivatives involves their direct interaction with cytokinin receptors. Thidiazuron (TDZ), a phenylurea-type synthetic compound, is a potent activator of cytokinin responses and has been shown to be an effective competitor for the binding of natural cytokinins to their receptors. oup.comoup.com
Studies have demonstrated that TDZ can effectively compete with trans-zeatin (B1683218) for binding to the Arabidopsis thaliana cytokinin receptors CRE1/AHK4 and AHK3. oup.com This suggests that TDZ binds to the same site on the receptor as natural, purine-type cytokinins. nih.gov The high affinity of TDZ for these receptors explains its strong cytokinin-like activity observed in various plant bioassays. oup.comnih.gov The interaction of these synthetic compounds with cytokinin receptors triggers downstream signaling cascades that regulate numerous aspects of plant growth and development.
Molecular Basis of Enzymatic Selectivity
The therapeutic potential of this compound derivatives extends beyond plant biology, with demonstrated activity as inhibitors of various enzymes implicated in human diseases. Their selectivity for specific enzymes is determined by the precise molecular interactions within the enzyme's active site.
Derivatives of this compound have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases such as cancer. nih.gov For example, a series of thiadiazole urea derivatives have been shown to be moderately effective inhibitors of stromelysin-1 (MMP-3). nih.gov X-ray crystallography studies of an inhibitor-enzyme complex revealed that the inhibitor orients itself entirely on one side of the enzyme's cleft, providing a structural basis for its selectivity. nih.gov Computational modeling has further elucidated the selectivity of these inhibitors for stromelysin-1 over gelatinase-A (MMP-2), attributing it to more favorable van der Waals and Coulombic interactions, as well as less unfavorable electrostatic energies. nih.gov
In addition to MMPs, thiadiazole derivatives have been identified as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. nih.gov Kinetic studies have shown that some of these compounds act as non-competitive inhibitors. nih.govresearchgate.net Molecular docking studies suggest that these inhibitors interact with the active site of the urease enzyme, highlighting the potential for their development as therapeutic agents. nih.govresearchgate.net
| Compound Class | Target Enzyme | Inhibition Type | Key Findings |
|---|---|---|---|
| Thiadiazole urea derivatives | Stromelysin-1 (MMP-3) | Competitive | Inhibitor binds to one side of the enzyme cleft, with selectivity driven by favorable van der Waals and Coulombic interactions. nih.govnih.gov |
| Thiadiazole derivatives | Urease | Non-competitive | Compounds interact with the active site of the enzyme. nih.govresearchgate.net |
The antiproliferative activity of certain this compound derivatives is linked to their ability to inhibit specific protein kinases and modulate downstream signaling pathways. A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives has been identified as potent inhibitors of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a driver mutation in acute myeloid leukemia (AML). nih.gov
In-depth evaluation of a representative compound from this series demonstrated its ability to suppress the phosphorylation of FLT3 and, consequently, the activation of downstream signaling molecules, including Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2). nih.gov By blocking these critical signaling pathways, these compounds effectively inhibit the proliferation of AML cells. nih.gov
Cellular Mechanisms of Antiproliferative Activity (from derivatives)
Derivatives of the thiadiazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines through diverse cellular mechanisms. bepls.comnih.gov These compounds can induce cell death and inhibit cancer progression by targeting fundamental cellular processes.
One of the identified mechanisms of action is the disruption of microtubule dynamics. bepls.com Certain 1,3,4-thiadiazole (B1197879) derivatives act as microtubule-destabilizing agents by binding to tubulin subunits and interfering with their assembly. This disruption of the microtubule network leads to cell cycle arrest and ultimately, cell death. bepls.com
Furthermore, these derivatives can interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. bepls.com By modulating these pathways, they can inhibit cell proliferation and induce apoptosis (programmed cell death). bepls.com Another promising therapeutic strategy involves the inhibition of glutaminase (B10826351), an enzyme crucial for the metabolism of cancer cells. bepls.com 1,3,4-thiadiazole derivatives have been shown to bind to the active site of glutaminase and inhibit its catalytic activity, thereby impeding cancer cell growth. bepls.com
| Mechanism | Target | Cellular Outcome |
|---|---|---|
| Microtubule destabilization | Tubulin | Cell cycle arrest, apoptosis bepls.com |
| Signaling pathway interference | PI3K/Akt, MAPK/ERK | Inhibition of cell proliferation, apoptosis bepls.com |
| Enzyme inhibition | Glutaminase | Inhibition of cancer cell metabolism and growth bepls.com |
Induction of Cell Apoptosis
A comprehensive review of available scientific literature reveals a lack of specific research on the induction of cell apoptosis by the compound this compound. While numerous studies have investigated the apoptotic effects of various thiadiazole and urea derivatives, research focusing specifically on the mechanistic details of apoptosis induction by this compound is not present in the currently accessible scientific databases.
Therefore, a detailed analysis of its pro-apoptotic activity, including specific molecular pathways, effects on caspase activation, or interactions with key apoptotic regulators, cannot be provided at this time. Further empirical research is required to elucidate the potential role of this compound in the process of programmed cell death.
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Thiadiazole Ring
The 1,2,3-thiadiazole (B1210528) ring is a critical pharmacophore, and substitutions at its available positions can significantly modulate the biological activity of (1,2,3-thiadiazol-5-yl)urea derivatives. Different substitutions on the thiadiazole nucleus can enhance the therapeutic efficacy of hybrid structures against a wide range of pathogens mdpi.com.
For instance, in a series of N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea, an analog of the plant growth regulator thidiazuron, the presence of a methyl group at the C4 position of the thiadiazole ring was investigated for its effect on cytokinin activity. This substitution, in conjunction with a methyl group on the phenyl ring, was found to influence the compound's ability to stimulate the growth of cucumber cotyledons.
Influence of Substitutions on the Urea (B33335) Moiety
The urea moiety (-NH-CO-NH-) in this compound derivatives serves as a versatile linker and a key site for molecular interactions, often through hydrogen bonding. Modifications at the N and N' positions of the urea bridge have a profound impact on the compound's biological profile. The urea structure allows for stable hydrogen bond interactions with proteins and receptors, which is a key aspect of its biological activity researchgate.net.
In the context of herbicidal activity, the substitution pattern on the urea nitrogen atoms is critical. For example, in a study of thiadiazolyl urea herbicides, N-demethylation was identified as a key metabolic pathway influencing selectivity. The rates of these N-demethylating reactions were correlated with the susceptibility of different plant species to the herbicide nih.gov.
The nature of the substituent on the terminal nitrogen of the urea can dictate the compound's potency and selectivity. For instance, in a series of thiazolyl-urea derivatives, the presence of a sulfonyl group within the urea moiety was found to increase antimicrobial activity compared to simple aryl-urea counterparts researchgate.net. This suggests that incorporating electron-withdrawing groups or moieties capable of additional interactions can enhance the biological effects.
Role of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic rings as substituents on the urea moiety is a common strategy to modulate the pharmacological properties of this compound derivatives. These substituents can engage in various interactions with biological targets, including pi-stacking, hydrophobic, and hydrogen bonding interactions.
Phenyl Ring Substitutions (e.g., fluorination pattern, electron-donating/withdrawing groups)
Substitutions on a terminal phenyl ring can significantly influence the activity of this compound derivatives. The position, number, and electronic nature of these substituents are key determinants of potency.
In a study of 1,2,3-thiadiazole derivatives with anti-HIV activity, it was observed that the substitution pattern on the phenyl ring affects the inhibitory action. Specifically, compounds with p-substituents exhibited more potent cytotoxicity than their o-substituted counterparts mdpi.com. Furthermore, another study on anti-HIV agents revealed that a phenyl ring substituted with 2,4-dibromo groups significantly increased the antiviral potential compared to other substituents. The SAR for this series indicated a decreasing order of antiviral strength as follows: 2,4-Br2 > 2,4-Cl2 > 2,4-F2 mdpi.com.
Electron-donating and electron-withdrawing groups on the phenyl ring can also modulate activity. For example, in a series of 1,2,3-thiadiazole carboxamide analogues, the presence of fluoro or difluoro groups on the phenyl moiety significantly enhanced aphicidal potential, while methyl substitution led to lower activity mdpi.com.
The following table summarizes the effect of phenyl ring substitutions on the biological activity of some thiadiazole derivatives.
| Parent Scaffold | Substituent on Phenyl Ring | Biological Activity | Key Finding |
|---|---|---|---|
| 1,2,3-Thiadiazole | p-substituents vs. o-substituents | Antiviral (Anti-HBV) | p-substituted derivatives showed higher cytotoxic potency. |
| 1,2,3-Thiadiazole | 2,4-Br2 | Antiviral (Anti-HIV-1) | Significantly increased antiviral potential. |
| 1,2,3-Thiadiazole | 2,4-Cl2 | Antiviral (Anti-HIV-1) | Less potent than 2,4-Br2 substituted analog. |
| 1,2,3-Thiadiazole | 2,4-F2 | Antiviral (Anti-HIV-1) | Less potent than 2,4-Cl2 substituted analog. |
| (E)-β-farnesene based 1,2,3-thiadiazole carboxamide | Fluoro or difluoro groups | Aphicidal | Enhanced aphicidal potential. |
| (E)-β-farnesene based 1,2,3-thiadiazole carboxamide | Methyl group | Aphicidal | Lowered aphicidal activity. |
Aliphatic Chain Modifications
The length and branching of the aliphatic chain can also play a role. For instance, in a series of 5-substituted-1,3,4-thiadiazole-2-thiols, it was observed that as the length of a straight aliphatic chain at the 5-position increased, the antioxidant activity gradually decreased urfu.ru. While this study does not directly involve a urea moiety, it provides insight into how aliphatic chain length can impact the activity of thiadiazole-containing compounds.
Hybrid Scaffold Integration
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to this compound derivatives to create hybrid scaffolds with potentially enhanced or novel biological activities.
For example, the integration of a 1,3,4-oxadiazole (B1194373) moiety with a 1,2,3-thiadiazole scaffold was found to significantly increase anti-TMV (Tobacco Mosaic Virus) activity mdpi.com. This suggests a synergistic effect between the two heterocyclic rings.
Other examples of hybrid scaffolds include the combination of the 1,2,3-thiadiazole ring with other biologically active moieties such as piperidine (B6355638) and triazole. A piperidine-based 1,2,3-thiadiazole derivative displayed excellent antiviral potency mdpi.com. Similarly, 1,2,4-triazole (B32235) derivatives substituted with a 1,2,3-thiadiazole ring have shown remarkably high fungicidal activity mdpi.com. The synthesis of hybrid molecules containing a benzothiazole (B30560) and a thiadiazole-urea moiety has also been explored for developing novel anticancer agents nih.govmdpi.com.
The following table provides examples of hybrid scaffolds incorporating the 1,2,3-thiadiazole ring and their observed biological activities.
| Hybrid Scaffold Component 1 | Hybrid Scaffold Component 2 | Biological Activity |
|---|---|---|
| 1,2,3-Thiadiazole | 1,3,4-Oxadiazole | Anti-TMV |
| 1,2,3-Thiadiazole | Piperidine | Antiviral |
| 1,2,3-Thiadiazole | 1,2,4-Triazole | Fungicidal |
| Benzothiazole | Thiadiazole-urea | Anticancer |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on thiadiazole derivatives to elucidate the key structural features responsible for their biological activities, including antifungal and anticancer effects. For instance, a 3D-QSAR study on nopol-derived 1,3,4-thiadiazole-thiourea compounds with antifungal activity was performed using the CoMFA (Comparative Molecular Field Analysis) method. This study resulted in a reasonable and effective 3D-QSAR model that could aid in the design of more potent antifungal agents nih.gov.
In another study on 2,5,6-trisubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives with anticancer activity, QSAR models were developed using various statistical methods. These models showed good statistical correlation and were validated, indicating their potential for predicting the anticancer activity of new derivatives ijper.org. While these studies are not specific to this compound, the principles and descriptors identified can be relevant to the development of QSAR models for this class of compounds. For example, QSAR analyses of urea-substituted 2,4-diamino-pyrimidine antimalarials have pointed to lipophilicity as a key driver of improved activity nih.gov.
Computational and Theoretical Approaches in the Study of this compound Derivatives
Computational and theoretical chemistry have become indispensable tools in modern drug discovery and materials science. For compounds based on the this compound scaffold, these methods provide deep insights into their molecular behavior, interaction with biological targets, and potential as therapeutic agents. By simulating complex molecular systems, researchers can predict binding affinities, understand mechanisms of action, and guide the synthesis of more potent and selective molecules, thereby accelerating the development process.
Q & A
Q. What is the role of TDZ in plant tissue culture, and how does it differ from classical cytokinins?
TDZ is a urea-type cytokinin analog that induces somatic embryogenesis and organogenesis at concentrations as low as 0.1–10 µM. Unlike classical cytokinins (e.g., BAP or zeatin), TDZ exhibits dual activity by interacting with both cytokinin and auxin signaling pathways, promoting cell division and shoot regeneration even in recalcitrant species. For example, in Coffea arabica, TDZ (1.0 µM) combined with 2,4-D (4.5 µM) in MS medium overcomes developmental barriers in callus lines, enabling somatic embryo formation .
Methodological Note : Use MS basal medium supplemented with 0.1–5.0 µM TDZ for embryogenic callus induction. Adjust auxin (e.g., NAA, 2,4-D) ratios to optimize morphogenic responses.
Q. How should TDZ stock solutions be prepared to ensure stability and bioactivity?
Q. What are the typical concentrations of TDZ used in somatic embryogenesis across plant species?
TDZ concentrations vary by species and explant type:
- Arabidopsis thaliana : 0.1–0.5 µM for shoot regeneration .
- Coffea arabica : 1.0 µM with 2,4-D for embryogenic callus .
- Cyclamen persicum : 10 µM foliar spray to delay senescence .
Methodological Note : Conduct dose-response assays (0.1–20 µM) to identify species-specific thresholds. Higher concentrations (>10 µM) may induce hyperhydricity or callus necrosis.
Advanced Research Questions
Q. How does TDZ influence redox dynamics and ROS signaling in plant cells?
TDZ triggers localized ROS production in chloroplasts, detectable using redox biosensors like Grx1-roGFP2 (EGSH sensor) and roGFP2-Orp1 (H2O2 sensor). In Arabidopsis, TDZ-induced ROS oxidizes the glutathione pool (EGSH shifts from –320 mV to –280 mV), activating retrograde signaling pathways that modulate stress acclimation. Mitochondrial ROS accumulation is secondary and dependent on electron transport chain activity .
Methodological Note : Use 50 µM methyl viologen (MV) as a positive control for ROS induction. Combine TDZ treatment with actinic light (100 µmol/m²/s) to amplify chloroplast-specific oxidation .
Q. What structural modifications enhance TDZ’s efficacy as a cytokinin oxidase/dehydrogenase (CKX) inhibitor?
Q. How can TDZ-auxin interactions be optimized for organogenesis in recalcitrant species?
TDZ synergizes with auxins (e.g., NAA, IBA) by upregulating WUSCHEL and SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) genes. For example:
- Tomato cotyledons : 2.0 µM TDZ + 0.5 µM IBA induces shoot primordia in 14 days.
- Apple rootstocks : 5.0 µM TDZ + 1.0 µM NAA enhances adventitious shoot proliferation .
Methodological Note : Perform transcriptomic analysis (RNA-seq) to identify TDZ-responsive genes. Use 0.2% DMSO as a solvent control to rule out vehicle effects .
Addressing Data Contradictions
- Discrepancies in optimal TDZ concentrations : Species-specific differences in cytokinin receptor affinity (e.g., Arabidopsis AHK3 vs. maize ZmHK1) explain variability. Validate protocols using reporter lines (e.g., TCSn::GFP for cytokinin signaling) .
- TDZ-induced oxidative stress : Conflicting reports on cytotoxicity may arise from explant antioxidant capacity. Pre-treat with 1 mM glutathione (reduced form) to mitigate ROS damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
